molecular formula C15H11FO4 B6378704 4-(2-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol CAS No. 1111120-93-4

4-(2-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol

Cat. No.: B6378704
CAS No.: 1111120-93-4
M. Wt: 274.24 g/mol
InChI Key: MPPOFTKYTXTISW-UHFFFAOYSA-N
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Description

4-(2-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol is an organic compound characterized by the presence of a fluorine atom, a methoxycarbonyl group, and a formyl group attached to a phenyl ring

Properties

IUPAC Name

methyl 3-fluoro-4-(3-formyl-4-hydroxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO4/c1-20-15(19)10-2-4-12(13(16)7-10)9-3-5-14(18)11(6-9)8-17/h2-8,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPPOFTKYTXTISW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C2=CC(=C(C=C2)O)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50685301
Record name Methyl 2-fluoro-3'-formyl-4'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111120-93-4
Record name Methyl 2-fluoro-3'-formyl-4'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-(2-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with a suitable fluorinated aromatic compound.

    Introduction of Methoxycarbonyl Group: The methoxycarbonyl group is introduced through esterification reactions using reagents such as methanol and a suitable acid catalyst.

    Formylation: The formyl group is introduced via formylation reactions, often using reagents like formic acid or formyl chloride under controlled conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

4-(2-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The methoxycarbonyl group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis conditions.

Scientific Research Applications

4-(2-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol involves its interaction with specific molecular targets. The fluorine atom and formyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

4-(2-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol can be compared with similar compounds such as:

    2-Fluoro-4-methoxycarbonylphenylboronic acid: This compound shares the fluorine and methoxycarbonyl groups but lacks the formyl group, leading to different reactivity and applications.

    4-Methoxycarbonylphenylboronic acid: This compound lacks both the fluorine and formyl groups, resulting in distinct chemical properties and uses.

    2-Fluoro-4-formylphenol:

The uniqueness of this compound lies in the combination of these functional groups, which confer specific reactivity and potential for diverse applications in scientific research.

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